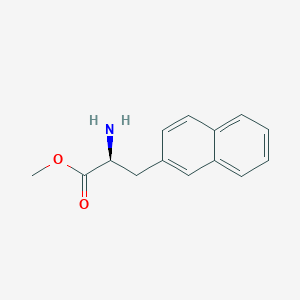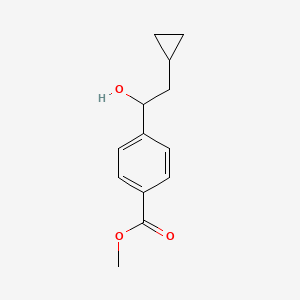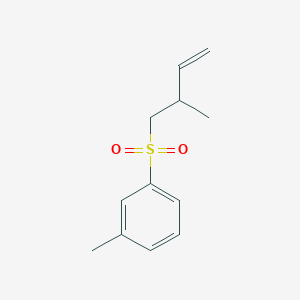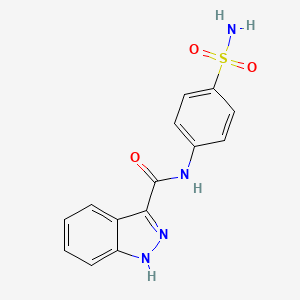
tert-butylhydrazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylhydrazine;oxalic acid is a chemical compound with the molecular formula C6H14N2O4 It is a salt formed from tert-butylhydrazine and ethanedioic acid (oxalic acid) in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-butylhydrazine ethanedioate(1:1) typically involves the reaction of tert-butylhydrazine with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H10N2+C2H2O4→C6H14N2O4
Industrial Production Methods
Industrial production of tert-butylhydrazine ethanedioate(1:1) may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylhydrazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylhydrazine oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, tert-butylhydrazine ethanedioate(1:1) is used as a reagent for the synthesis of various hydrazine derivatives. It serves as a precursor for the preparation of heterocyclic compounds and other nitrogen-containing molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its hydrazine moiety can interact with biological targets, making it useful for probing biochemical pathways.
Medicine
In medicinal chemistry, tert-butylhydrazine ethanedioate(1:1) is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butylhydrazine ethanedioate(1:1) involves its interaction with molecular targets through its hydrazine and tert-butyl groups. The hydrazine moiety can form covalent bonds with electrophilic centers, while the tert-butyl group provides steric hindrance and influences the compound’s reactivity. These interactions can modulate biochemical pathways and affect the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butylhydrazine hydrochloride
- Tert-butylhydrazine sulfate
- Ethylhydrazine ethanedioate
Uniqueness
tert-butylhydrazine;oxalic acid is unique due to its specific combination of tert-butyl and hydrazine functionalities. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds. Its ability to form stable salts with organic acids further distinguishes it from other hydrazine derivatives.
Propriétés
Numéro CAS |
32154-73-7 |
|---|---|
Formule moléculaire |
C6H14N2O4 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
tert-butylhydrazine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
INHMAQCWZSYJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)
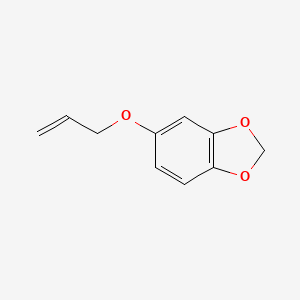

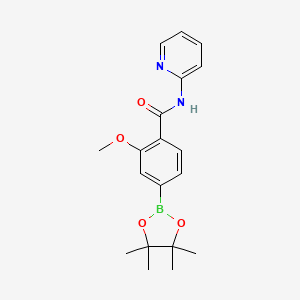

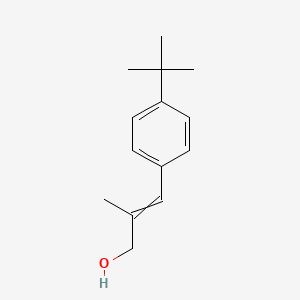
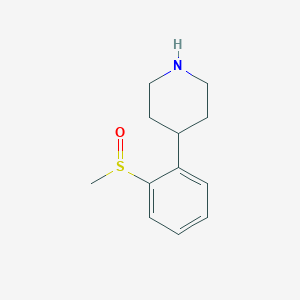
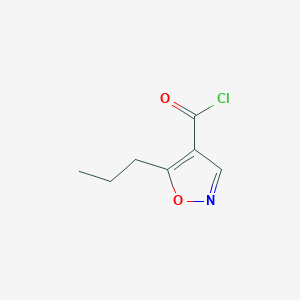
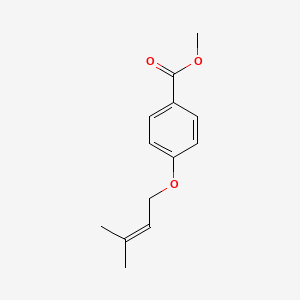
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
